

# Technical Guide: Spectral Characterization of 2,5-Diamino-4-picoline

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## Compound of Interest

Compound Name: 2,5-Diamino-4-picoline

CAS No.: 6909-93-9

Cat. No.: B1301970

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CAS: 6909-93-9 | Formula:  $C_6H_9N_3$  | MW: 123.16 g/mol [1]

## Executive Summary

**2,5-Diamino-4-picoline** (2,5-DAP) is a critical pyridine derivative utilized primarily as a precursor in oxidative hair dye formulations and as an intermediate in the synthesis of pharmaceutical agents (e.g., iNOS inhibitors).[1] Its structural integrity relies on the precise arrangement of two electron-donating amine groups and a methyl substituent on the pyridine ring.

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) of 2,5-DAP. It addresses the analytical challenges posed by its high polarity and oxidation sensitivity, offering robust protocols for quality control and structural validation.

## Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for impurity profiling. 2,5-DAP is typically synthesized via the nitration-reduction pathway starting from 2-amino-4-methylpyridine.[1]

- Step 1 (Nitration): 2-Amino-4-methylpyridine

2-Amino-4-methyl-5-nitropyridine.[1]

- Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) yields the target 2,5-DAP.[1]

Analytical Implication: Common impurities include unreduced nitro-intermediates (detectable by NO<sub>2</sub> stretches in IR) and oxidation byproducts (azo-dimers) formed during storage.[1]

## Diagram 1: Synthesis & Fragmentation Logic



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Caption: Synthesis pathway from 2-amino-4-methylpyridine and subsequent MS fragmentation/degradation logic.

## Spectral Data Analysis

### Nuclear Magnetic Resonance (NMR)

The <sup>1</sup>H NMR spectrum of 2,5-DAP is characterized by the shielding effects of the two amino groups. The pyridine ring protons (H3 and H6) appear as singlets due to the substitution pattern preventing vicinal coupling.

Solvent Selection: DMSO-d<sub>6</sub> is the preferred solvent due to the compound's polarity and ability to solubilize the free base and salts. CDCl<sub>3</sub> may require basification or derivatization.

### Table 1: <sup>1</sup>H NMR Assignment (400 MHz, DMSO-d<sub>6</sub>)



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Note: Chemical shifts for amine protons are concentration and temperature dependent.

### <sup>13</sup>C NMR Parameters

- Methyl Carbon: ~18-20 ppm.[1]
- Ring Carbons: Distinct signals at ~108 ppm (C3), ~125 ppm (C5), ~135 ppm (C6), ~145 ppm (C4), ~155 ppm (C2).

### Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically distinguishing the primary amines and the pyridine ring.

### Table 2: Key IR Absorptions (KBr Pellet)



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## Mass Spectrometry (MS)

MS analysis is crucial for confirming molecular weight and purity.

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+) is recommended for the free base.
- Molecular Ion:  $[M+H]^+ = 124.09$  m/z (Calculated for  $C_6H_{10}N_3^+$ ).

Fragmentation Pattern (EI/MS):

- m/z 123 ( $M^+$ ): Parent ion.
- m/z 106 ( $M - 17$ ): Loss of ammonia ( $NH_3$ ), common in amino-pyridines.[\[1\]](#)
- m/z 96 ( $M - 27$ ): Loss of HCN (ring fragmentation).
- m/z 80: Further ring degradation.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

Objective: Obtain a high-resolution spectrum without exchange broadening.[\[1\]](#)

- Massing: Weigh 10-15 mg of 2,5-DAP into a clean vial.

- Solvation: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
  - Why DMSO? It prevents aggregation and slows proton exchange compared to MeOD, allowing observation of amine protons.
- Filtration: If the solution is cloudy (indicating sulfate salts or impurities), filter through a 0.45 μm PTFE syringe filter directly into the NMR tube.
- Acquisition: Run 16-32 scans with a 1-second relaxation delay.

## Protocol B: Purity Analysis via HPLC-MS

Objective: Quantify purity and identify synthesis byproducts.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid (buffer for ionization).
  - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm; MS (ESI+).

## Diagram 2: Analytical Workflow



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Caption: Standardized workflow for the spectral validation of **2,5-Diamino-4-picoline**.

## References

- European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2,6-Diaminopyridine. (Reference for analogous pyridine spectral standards). [Link](#)
- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2734428, 4-Methylpyridine-2,5-diamine. [Link\[1\]](#)
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## Sources

- 1. 2-Picoline(109-06-8) 1H NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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